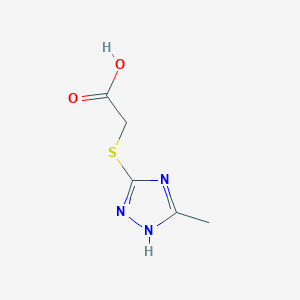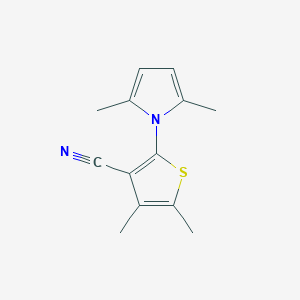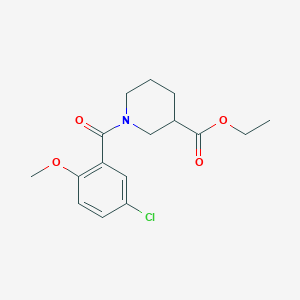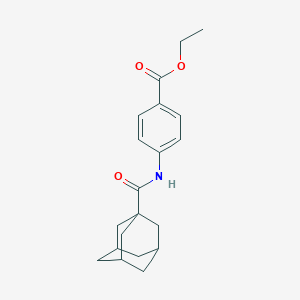
Tiazotic acid
Overview
Description
Tiazotic acid, also known by its brand names Thiotriazoline and Tiokor, is a compound with the chemical formula C5H7N3O2S. It is primarily recognized for its antioxidant properties and is used as a pharmaceutical drug for the treatment of ischemic heart disease in countries such as Russia, Ukraine, and Uzbekistan . The compound has also been studied for its potential to improve cardiac effects in patients with COVID-19 .
Mechanism of Action
Target of Action
Tiazotic acid, also known by the brand names Thiotriazoline and Tiokor, is primarily used as a pharmaceutical drug for the treatment of ischemic heart disease
Mode of Action
This compound is known to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. By neutralizing free radicals, antioxidants aid in preventing a number of diseases and promote overall health.
Pharmacokinetics
It is known that this compound is used as its salt with morpholine , which suggests that this form of the drug may enhance its solubility and absorption in the body.
Result of Action
This compound has been studied for its potential to improve the cardiac effects of COVID-19
Biochemical Analysis
Biochemical Properties
Tiazotic acid has been reported to have immunomodulatory, anti-inflammatory, antioxidant, anti-ischemic, cardio- and endothelioprotective, antiplatelet, and hepatoprotective activity
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . During COVID-19, endothelial dysfunction develops associated with NO deficiency with a decrease in the level of SH compounds. This compound has been shown to have a significant increase in the eNOS content, indicating the presence of endothelioprotective activity of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tiazotic acid can be synthesized through a series of chemical reactions involving the formation of a triazole ring and subsequent functionalization. The synthesis typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with chloroacetic acid under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly due to its sulfur-containing moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of reduced sulfur species.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related reduced sulfur compounds.
Substitution: Derivatives with substituted thiol groups.
Scientific Research Applications
Tiazotic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing heterocycles.
Biology: Investigated for its antioxidant properties and its ability to modulate oxidative stress in biological systems.
Medicine: Used in the treatment of ischemic heart disease and studied for its potential benefits in treating post-COVID-19 syndromeIt has also shown promise in protecting the liver and cardiovascular system.
Industry: Employed in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Thiotriazoline: Another name for tiazotic acid, used interchangeably.
Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole and its derivatives.
Comparison: this compound is unique due to its combination of antioxidant, anti-inflammatory, and hepatoprotective properties. While other triazole derivatives may exhibit some of these effects, this compound’s specific structure allows it to target multiple pathways simultaneously, making it particularly effective in treating conditions related to oxidative stress and inflammation .
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-3-6-5(8-7-3)11-2-4(9)10/h2H2,1H3,(H,9,10)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUNWHNRDPRNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214967 | |
| Record name | Tiazotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64679-65-8 | |
| Record name | 2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64679-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiazotic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064679658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64679-65-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tiazotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIAZOTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEZ00M9XKN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What evidence suggests Tiazotic acid could be beneficial for cardiovascular health, particularly in the context of prenatal hypoxia?
A1: Research indicates that this compound may hold promise as a cardioprotective agent, particularly in cases of cardiovascular complications arising from prenatal hypoxia. A study by Ukrainian researchers explored the impact of prenatal hypoxia (PH) induced in rats and the potential of various compounds, including this compound, to mitigate the negative cardiovascular effects []. The researchers observed that PH led to a decreased heart rate and an imbalance in the autonomic nervous system regulation of the heart, suggesting a shift towards parasympathetic dominance. This dominance can lead to issues like sinus blockade, potentially increasing the risk of rhythm disturbances. Interestingly, this compound demonstrated a positive effect in these rats, helping to normalize the heart's electrical activity and partially restoring the balance in the autonomic nervous system's control over the heart []. This suggests that this compound could potentially be useful in mitigating some of the long-term cardiovascular consequences of prenatal hypoxia.
A2: The Ukrainian study compared this compound's efficacy with two other compounds: Angiolin and Meldonium. Both of these compounds, like this compound, are known to influence nitric oxide (NO) signaling pathways, which are crucial for cardiovascular health []. Interestingly, the study found a varied response to these compounds. Angiolin demonstrated the most pronounced positive effect on normalizing heart rate and autonomic nervous system balance, surpassing both this compound and Meldonium. This compound demonstrated a moderate effect, showing better outcomes compared to Meldonium in this particular study []. This suggests that while all three compounds act upon NO-related pathways, their specific mechanisms of action and subsequent effects on cardiac function might differ. This highlights the need for further research to fully understand the individual actions of these compounds and their optimal use in different clinical contexts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B350235.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-butyramide](/img/structure/B350254.png)

![3,4,5-trimethoxy-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B350271.png)
![2,4-dichloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B350274.png)
![1,7-dibenzyl-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B350306.png)
![2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide](/img/structure/B350310.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B350313.png)
![(4,5-Dimethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B350324.png)


![6-(5-Bromo-3-pyridinyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350333.png)
![Dimethyl 5-{[(3-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B350336.png)
![2-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B350347.png)
